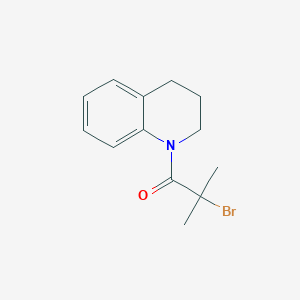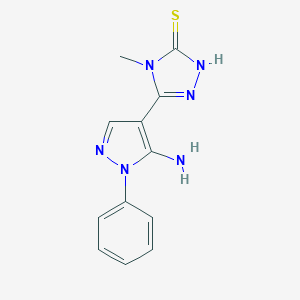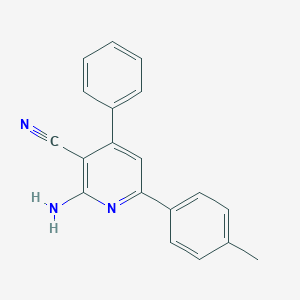
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline, also known as BMTQ, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. BMTQ is a synthetic compound that belongs to the class of quinolines and has a unique chemical structure that makes it a promising candidate for further research.
Scientific Research Applications
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit high selectivity and sensitivity towards certain metal ions, such as Fe3+, Cu2+, and Zn2+. This property of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline makes it a promising candidate for the development of metal ion sensors.
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has also been studied for its potential use as a drug candidate. It has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has also been found to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have shown that 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline interacts with metal ions and forms a complex, which can then bind to biomolecules such as DNA and proteins. This interaction can lead to changes in the structure and function of these biomolecules, resulting in the observed biological effects of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline.
Biochemical and Physiological Effects:
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of reactive oxygen species. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Advantages and Limitations for Lab Experiments
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline has several advantages as a research tool. It is a fluorescent probe that can be used for the detection of metal ions with high selectivity and sensitivity. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is also a potential candidate for the development of drugs for the treatment of cancer and inflammatory diseases. However, the synthesis method of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is complex and requires expertise in organic chemistry. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is also a relatively new compound, and its biological effects and mechanism of action are not fully understood.
Future Directions
There are several future directions for research on 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline. One area of research is the development of metal ion sensors based on 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline can be modified to improve its selectivity and sensitivity towards certain metal ions, making it a promising candidate for the development of metal ion sensors.
Another area of research is the development of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline and its effects on various biomolecules. This information can then be used to design more potent and selective 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline-based drugs.
Conclusion:
In conclusion, 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is a novel compound that has gained attention in the scientific community for its potential applications in various fields. It is a fluorescent probe that can be used for the detection of metal ions with high selectivity and sensitivity. 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is also a potential candidate for the development of drugs for the treatment of cancer and inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline and its effects on various biomolecules.
Synthesis Methods
1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline can be synthesized using a multistep process that involves the reaction of 2-bromo-2-methylpropanoic acid with aniline. The reaction results in the formation of an intermediate product, which is then subjected to a series of reactions involving cyclization, reduction, and condensation to obtain the final product, 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline. The synthesis method of 1-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline is complex and requires expertise in organic chemistry.
properties
Molecular Formula |
C13H16BrNO |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,14)12(16)15-9-5-7-10-6-3-4-8-11(10)15/h3-4,6,8H,5,7,9H2,1-2H3 |
InChI Key |
AAJXPPABGJWGIT-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N1CCCC2=CC=CC=C21)Br |
Canonical SMILES |
CC(C)(C(=O)N1CCCC2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)
![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
